molecular formula C18H17ClN4S B2876624 N-(4-chlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carbothioamide CAS No. 321553-13-3

N-(4-chlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carbothioamide

Cat. No.: B2876624
CAS No.: 321553-13-3
M. Wt: 356.87
InChI Key: AWUQWKDGAPUCHB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carbothioamide is a pyrazole derivative characterized by a carbothioamide functional group at the 1-position, a 4-chlorophenyl substituent at the N-position, a dimethylamino group at the 3-position, and a phenyl group at the 4-position. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and receptor antagonism properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(dimethylamino)-4-phenylpyrazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4S/c1-22(2)17-16(13-6-4-3-5-7-13)12-23(21-17)18(24)20-15-10-8-14(19)9-11-15/h3-12H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUQWKDGAPUCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carbothioamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C18H17ClN4OS
  • Molecular Weight : 340.81 g/mol
  • CAS Number : 321538-49-2

The compound features a pyrazole ring, which is known for its versatility in biological applications due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. Studies suggest that modifications to the pyrazole structure can enhance these properties, making them promising candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In vitro studies demonstrated that it can inhibit key inflammatory mediators like TNF-α and IL-6. For example, a series of pyrazole derivatives were found to significantly reduce these markers in cell culture assays, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Potential

This compound has also been studied for its anticancer properties. Research shows that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The exact mechanisms involve the modulation of signaling pathways related to cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
  • Receptor Modulation : It has been suggested that the compound could bind to various receptors involved in pain perception and inflammatory responses, leading to decreased activity in these pathways .

Case Studies and Research Findings

StudyFindingsReference
Selvam et al.Synthesized pyrazole derivatives showing up to 85% inhibition of TNF-α at 10 µM
Nagarapu et al.Evaluated anti-inflammatory effects using carrageenan-induced edema model; some derivatives showed over 75% efficacy
Abdel-Hafez et al.Developed pyrazole-NO hybrids with notable antibacterial and anti-inflammatory activities

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Functional Group Substituents (Positions) Biological Activity
Target Compound Carbothioamide 4-ClPh (N), Ph (4), dimethylamino (3) Not explicitly reported in evidence
5-Amino-N-(4-chlorophenyl)-...-carboxamide (4c) Carboxamide 4-ClPh (N), Ph (4), phenylamino (3) Unreported (melting point: N/A)
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Carbaldehyde 4-ClPh (N), thiophen-2-yl (3) Antibacterial (≈ streptomycin)
Pyrazole-3-carboxamide () Carboxamide 4-ClPh (5), 2,4-diClPh (1), methyl (4) CB1 antagonist (IC₅₀: 0.139 nM)

Key Observations :

  • Carbothioamide vs.
  • Halogen Substitution : The 4-chlorophenyl group is a common feature in bioactive pyrazoles. highlights that halogenated derivatives (e.g., 4-ClPh) exhibit superior antibacterial activity compared to methyl- or methoxy-substituted analogs .

Antimicrobial Activity

Compounds with 4-chlorophenyl groups, such as 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, demonstrated potent antibacterial activity against Gram-positive and Gram-negative strains, comparable to streptomycin .

Receptor Antagonism

Pyrazole-3-carboxamide derivatives (e.g., the compound in ) show nanomolar affinity for cannabinoid CB1 receptors (IC₅₀: 0.139 nM), attributed to the 4-chlorophenyl and dichlorophenyl substituents . The carbothioamide group in the target compound may alter binding kinetics due to its larger atomic radius and polarizability compared to carboxamides.

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Type Melting Point (°C) Substituent Influence
Pyrazole-4-carboxamide (4b) 178 Methylphenyl reduces crystallinity
Pyrazole-4-carboxamide (4a) 247 Unsubstituted phenyl enhances rigidity
Target Compound Not reported Dimethylamino may lower melting point

The absence of melting point data for the target compound precludes direct comparison, but substituents like dimethylamino (electron-donating) and 4-ClPh (electron-withdrawing) likely influence its crystallinity and thermal stability .

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